molecular formula C13H17N5O3 B2829367 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034354-46-4

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

カタログ番号: B2829367
CAS番号: 2034354-46-4
分子量: 291.311
InChIキー: MZBNKJCTKCLCLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound belonging to the class of triazolopyridazine derivatives.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with suitable nitriles under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 6-position of the triazolopyridazine ring is achieved using methanol and a suitable catalyst.

    Attachment of the tetrahydropyran moiety: This involves the reaction of the triazolopyridazine intermediate with tetrahydropyran-4-carboxylic acid or its derivatives under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes:

    Optimization of reaction conditions: Using continuous flow reactors to improve yield and reduce reaction times.

    Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

化学反応の分析

Types of Reactions

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The triazolopyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

科学的研究の応用

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

類似化合物との比較

Similar Compounds

  • N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Uniqueness

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its dual inhibitory action on c-Met and Pim-1 kinases, which is not commonly observed in similar compounds. This dual inhibition provides a broader therapeutic potential in cancer treatment .

生物活性

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound's structure includes:

  • Triazolo-pyridazine core : This moiety is known for its diverse biological activities.
  • Tetrahydro-2H-pyran ring : This cyclic structure may enhance the compound's stability and bioavailability.
  • Methoxy group : The presence of this substituent can influence the compound's pharmacological properties.

Biological Activity

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. Specifically, this compound has been studied for its:

  • Antitumor Activity : Similar compounds have shown promising results against various cancer cell lines. For instance, derivatives with triazolo-pyridazine frameworks have demonstrated IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells .
  • Antimicrobial Properties : The structural components suggest potential activity against a range of pathogens. Compounds with similar frameworks have been reported to exhibit antimicrobial effects due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • C-Met Kinase Inhibition : Some derivatives have been evaluated as c-Met kinase inhibitors, which play a crucial role in cancer progression. For example, related compounds demonstrated nanomolar inhibition levels, indicating a potent interaction with the kinase target .

The biological mechanisms through which this compound exerts its effects may include:

  • Inhibition of Cell Proliferation : Studies indicate that triazole-containing compounds can induce apoptosis in cancer cells through various pathways such as cell cycle arrest and activation of caspases.
  • Targeting Specific Kinases : The compound may interact with specific kinases involved in signaling pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 ValuesReferences
22iAntitumorA549: 0.83 μM
MCF-7: 0.15 μM
HeLa: 2.85 μM
SLU-2633AntiparasiticEffective against Cryptosporidium parvum
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineAntimicrobialMIC 31.25 µg/mL for Gram-positive bacteria

特性

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-20-12-3-2-10-15-16-11(18(10)17-12)8-14-13(19)9-4-6-21-7-5-9/h2-3,9H,4-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBNKJCTKCLCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3CCOCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。